Compound Identification
Endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine is a complex organic compound with the chemical formula CHNO and a molecular weight of approximately 337.42 g/mol. This compound is characterized by its bicyclic structure, which includes a nitrogen atom in one of the rings, contributing to its unique chemical properties.
Source and Classification
This compound falls under the category of azabicyclic amines, which are compounds that feature a bicyclic structure containing nitrogen atoms. It is often synthesized for research purposes and may have applications in medicinal chemistry due to its structural similarities to various pharmacologically active compounds.
Synthesis Methods
The synthesis of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine typically involves multi-step organic reactions, including:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
Structural Characteristics
The molecular structure of endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine can be represented using various notations such as SMILES and InChI codes:
CC1(N)CC2CCC(C1)N2CC1=CC=CC=C1
The compound features:
Reactivity Profile
Endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine can undergo several chemical reactions typical for amines and bicyclic compounds:
These reactions are essential for modifying the compound for specific applications or studying its biological activity.
Physical Properties
Chemical Properties
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to analyze these properties.
Scientific Uses
Endo-8-benzyl-N-(2-nitrophenyl)-8-aza-bicyclo[3.2.1]octan-3-amine has potential applications in:
This compound exemplifies the importance of bicyclic structures in drug design and development, highlighting ongoing research into their therapeutic potential.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2